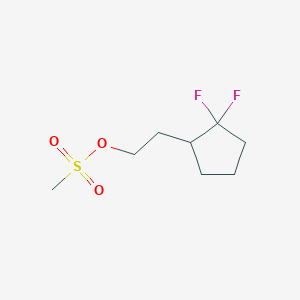

2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate

Description

2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate is a fluorinated alkyl sulfonate ester characterized by a cyclopentyl ring substituted with two fluorine atoms at the 2-position and a methanesulfonate group attached via an ethyl linker. This compound is of interest in medicinal chemistry and industrial applications due to the unique electronic and steric effects imparted by the difluorocyclopentyl moiety.

Properties

IUPAC Name |

2-(2,2-difluorocyclopentyl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O3S/c1-14(11,12)13-6-4-7-3-2-5-8(7,9)10/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUGQNHIYKEOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1CCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate typically involves the reaction of 2,2-difluorocyclopentanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form 2-(2,2-difluorocyclopentyl)ethanol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

2,2-Difluoroethyl p-Toluenesulfonate

- Structure : Features a difluoroethyl chain linked to a p-toluenesulfonate group.

- Key Differences :

- The target compound replaces the ethyl chain with a difluorocyclopentyl group , introducing steric bulk and restricting rotational freedom.

- The sulfonate substituent differs (methanesulfonate vs. p-toluenesulfonate), altering electron-withdrawing effects and solubility.

- Applications : While 2,2-Difluoroethyl p-toluenesulfonate is used in fluorochemical synthesis (e.g., surfactants, polymers), the cyclopentyl analog may prioritize pharmaceutical applications due to enhanced stability .

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate

- Structure: Contains a trifluoroethoxy-phenoxy group attached to ethyl methanesulfonate.

- Key Differences: The aromatic phenoxy group increases lipophilicity compared to the aliphatic cyclopentyl group.

- Physicochemical Properties: Property Target Compound Trifluoroethoxy Analog Molecular Weight (g/mol) Not specified 314.27 Boiling Point (°C) Not reported 100–101 Key Functional Groups Difluorocyclopentyl Trifluoroethoxy-phenoxy The aromatic analog may exhibit higher thermal stability but lower metabolic resistance due to oxidative susceptibility .

2-(2-Hydroxyethoxy)ethyl Methanesulfonate

- Structure : Features a hydroxyethoxy chain instead of fluorinated cycloalkyl groups.

- Key Differences: The hydroxy group increases hydrophilicity and provides a site for further functionalization (e.g., esterification).

- Applications : Primarily used as a hydrophilic building block in drug synthesis, contrasting with the hydrophobic, fluorine-driven applications of the target compound .

Ethyl Methanesulfonate

- Structure : A simple alkyl methanesulfonate without fluorination or cyclic substituents.

- Key Differences: Ethyl methanesulfonate is a potent mutagen and carcinogen due to its high reactivity as a small, unhindered alkylating agent. The difluorocyclopentyl group in the target compound likely reduces toxicity by sterically hindering DNA alkylation .

Structural and Reactivity Insights

Electronic Effects

- Fluorine Substitution: The difluorocyclopentyl group in the target compound enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., hydroxyethoxy derivatives), stabilizing the sulfonate leaving group and improving reactivity in nucleophilic substitutions .

- Cycloalkyl vs. Aromatic Groups: Cyclopentyl moieties offer conformational rigidity, which can enhance binding specificity in drug-receptor interactions, whereas aromatic groups (e.g., phenoxy) may improve π-π stacking but increase metabolic degradation risks .

Steric and Solubility Profiles

- Lipophilicity : Fluorination increases logP values, favoring blood-brain barrier penetration in pharmaceuticals, whereas hydrophilic analogs (e.g., hydroxyethoxy derivatives) may prioritize renal excretion .

Application-Specific Comparisons

| Compound | Primary Applications | Advantages over Target Compound | Limitations vs. Target Compound |

|---|---|---|---|

| 2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate | Drug intermediates, agrochemicals | High metabolic stability, conformational rigidity | Synthetic complexity, higher cost |

| 2,2-Difluoroethyl p-toluenesulfonate | Industrial fluorochemicals | Simpler synthesis, lower cost | Lower specificity in biological systems |

| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | Specialty polymers, coatings | Thermal stability, aromatic functionality | Oxidative metabolic vulnerability |

| Ethyl methanesulfonate | Biochemical research (mutagenesis) | High reactivity for alkylation | High toxicity, limited therapeutic use |

Biological Activity

2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate is a chemical compound that has garnered attention for its potential biological activities and applications in scientific research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound this compound is characterized by the presence of a methanesulfonate group, which is known for its reactivity in various chemical reactions. The synthesis typically involves the reaction of 2,2-difluorocyclopentanol with methanesulfonyl chloride in the presence of a base such as triethylamine.

The primary mechanism of action for this compound is its ability to act as an electrophile. The methanesulfonate group serves as an excellent leaving group, allowing the compound to participate in nucleophilic substitution reactions. This reactivity enables it to modify proteins and other biomolecules, influencing their function and activity.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, thereby impacting various biological pathways. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on enzymes, leading to alterations in their activity. This property positions the compound as a potential biochemical probe for studying enzyme functions and interactions.

Case Study 1: Impact on Hydra vulgaris

A study investigating the effects of EMS on Hydra vulgaris demonstrated significant morphological changes and DNA damage upon exposure to varying concentrations of EMS. The results indicated a dose-dependent increase in oxidative stress markers and DNA damage, suggesting that similar effects could be anticipated with this compound due to structural similarities .

| Concentration (mM) | DNA Damage (%) | GST Activity Increase (%) |

|---|---|---|

| 0.18 | 342 | 50 |

| 0.27 | 1028 | 100 |

| 0.37 | 3685 | 228 |

Case Study 2: Mutagenesis in Neopyropia

In another study focusing on EMS-induced mutagenesis in Neopyropia, researchers constructed a mutant library using EMS treatment. The study highlighted the efficiency of EMS in inducing mutations compared to other agents, emphasizing its utility in genetic studies and plant breeding .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl Methanesulfonate (EMS) | Known mutagen; alkylates DNA | High mutagenicity |

| 2-(2,2-Difluorocyclopentyl)ethanol | Precursor; shares some chemical properties | Limited studies available |

| 2-(2,2-Difluorocyclopentyl)ethyl chloride | Similar reactivity; used in substitution reactions | Potential enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.